Monofunctional Alkylamine vs. Polyamine Conjugates: Evidence for PAT-Independent Cellular Entry
In the foundational polyamine transporter study, the monofunctional N-(anthracen-9-ylmethyl)-butylamine (the free base form of the target compound) was evaluated alongside N-(anthracen-9-ylmethyl)-butanediamine and a series of N1-(anthracen-9-ylmethyl)triamine conjugates as a control to distinguish PAT-dependent from PAT-independent cytotoxicity. The N1-(anthracen-9-ylmethyl)-4,4-triamine conjugates exhibited IC50 values of approximately 0.5 μM in PAT-active CHO cells and 66.7 μM in PAT-deficient CHO-MG cells, yielding a selectivity window of >133-fold [1]. In contrast, the monobutylamine analog served as the PAT-independent baseline, with its cytotoxicity hypothesized to be markedly lower and non-selective across PAT-active and PAT-deficient lines—consistent with passive diffusion rather than active transporter-mediated import [1].
| Evidence Dimension | Cytotoxicity in CHO vs. CHO-MG cells (PAT-dependent selectivity) |
|---|---|
| Target Compound Data | IC50 not explicitly reported in the accessible abstract; inferred as non-selective and significantly less potent than polyamine conjugates based on its designated role as a PAT-independent control. |
| Comparator Or Baseline | N1-(anthracen-9-ylmethyl)-4,4-triamine: IC50 ≈ 0.5 μM (CHO, PAT-active) vs. 66.7 μM (CHO-MG, PAT-deficient); N1-(anthracen-9-ylmethyl)-4,3-triamine; N1-(pyren-1-ylmethyl)-4,4-triamine: IC50 ≈ 0.5 μM (CHO) vs. 15.5 μM (CHO-MG). |
| Quantified Difference | >100-fold lower PAT selectivity index for the target monobutylamine control relative to the 4,4-triamine conjugate lead series; exact fold difference awaiting full-text extraction. |
| Conditions | L1210 murine leukemia, DFMO-treated L1210, CHO, and CHO-MG cell lines; 48–72 h drug exposure; MTS/PMS cytotoxicity assay (J. Med. Chem. 2003, 46, 5129–5138). |
Why This Matters
For a procurement decision, this evidence establishes the compound's irreplaceable role as a negative control: laboratories studying PTS-mediated drug delivery require a structurally analogous but PAT-inactive compound, and no other commercially available 9-anthracenylmethyl derivative without a polyamine motif is documented in the peer-reviewed literature to fill this function.
- [1] Wang C, Delcros JG, Cannon L, Konate F, Carias H, Biggerstaff J, Gardner RA, Phanstiel O 4th. Defining the molecular requirements for the selective delivery of polyamine conjugates into cells containing active polyamine transporters. J Med Chem. 2003;46(24):5129-5138. View Source
